molecular formula C13H17N3O4S B11065358 1,4-dimethyl-2,3-dioxo-N-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

1,4-dimethyl-2,3-dioxo-N-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Cat. No.: B11065358
M. Wt: 311.36 g/mol
InChI Key: RJSBILDVSXDWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ISOPROPYL-1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE is a quinoxaline derivative known for its potential biological activities. This compound is part of a class of heterocyclic compounds that have shown promise in various therapeutic applications, particularly as dipeptidyl peptidase-IV (DPP-4) inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ISOPROPYL-1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-dimethylquinoxaline-2,3-dione with isopropylamine and sulfonamide under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like triethylamine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-ISOPROPYL-1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline N-oxides, tetrahydroquinoxalines, and various substituted quinoxalines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ISOPROPYL-1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE stands out due to its unique quinoxaline scaffold, which provides a distinct binding affinity and selectivity for DPP-4. This structural uniqueness contributes to its potential as a more effective and safer therapeutic agent .

Properties

Molecular Formula

C13H17N3O4S

Molecular Weight

311.36 g/mol

IUPAC Name

1,4-dimethyl-2,3-dioxo-N-propan-2-ylquinoxaline-6-sulfonamide

InChI

InChI=1S/C13H17N3O4S/c1-8(2)14-21(19,20)9-5-6-10-11(7-9)16(4)13(18)12(17)15(10)3/h5-8,14H,1-4H3

InChI Key

RJSBILDVSXDWSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N(C(=O)C(=O)N2C)C

Origin of Product

United States

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